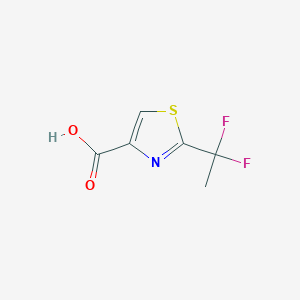

2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylicacid

Description

2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid is a fluorinated heterocyclic compound featuring a thiazole core substituted at position 2 with a 1,1-difluoroethyl group (-CF2CH3) and at position 4 with a carboxylic acid (-COOH). The thiazole ring (C3H3NS) is a five-membered aromatic structure containing nitrogen and sulfur, which is commonly exploited in medicinal chemistry for its bioisosteric properties.

Properties

Molecular Formula |

C6H5F2NO2S |

|---|---|

Molecular Weight |

193.17 g/mol |

IUPAC Name |

2-(1,1-difluoroethyl)-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C6H5F2NO2S/c1-6(7,8)5-9-3(2-12-5)4(10)11/h2H,1H3,(H,10,11) |

InChI Key |

RPWYTHKJHWYICX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC(=CS1)C(=O)O)(F)F |

Origin of Product |

United States |

Preparation Methods

Single-Vessel Synthesis of 4,5-Dihydro-1,3-Thiazoles

A highly efficient, economical process for synthesizing 4,5-dihydro-1,3-thiazoles, which are precursors to thiazoles, involves a one-pot reaction sequence:

- Step 1: Reaction of a trialkoxyalkane with cyanide (preferably trimethylsilyl cyanide) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) at 40–100 °C for 3–20 hours to form a 2,2-dialkoxyalkanenitrile intermediate.

- Step 2: Addition of 1-amino-2-alkanethiol in a polar solvent (e.g., alcohol) to the reaction mixture, followed by heating at 40–100 °C for 3–20 hours to form a ketal intermediate.

- Step 3: Acid hydrolysis (using concentrated sulfuric acid) at low temperature (0 to 10 °C) to convert the ketal to the 4,5-dihydro-1,3-thiazole.

- Step 4: Neutralization and extraction to isolate the product.

This sequence can be performed without isolating intermediates, improving efficiency and yield (approximately 40%).

| Step | Reagents & Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| 1 | Trialkoxyalkane + trimethylsilyl cyanide + ZnCl₂ | 55–70 | 12–18 | Lewis acid catalysis |

| 2 | 1-Amino-2-alkanethiol in alcohol | 60–80 | 12–18 | Polar solvent |

| 3 | Concentrated H₂SO₄ (5–15 eq) | 0–10 | 1–3 | Acid hydrolysis |

| 4 | Neutralization with NaHCO₃, extraction | Ambient | 0.5–1 | Isolation of thiazole product |

This method is adaptable to various alkyl substituents, and with appropriate choice of starting materials, can be tailored to introduce fluorinated alkyl groups such as 1,1-difluoroethyl.

Functionalization to 4-Carboxylic Acid

Oxidation of 4-Substituted Thiazoles or Dihydrothiazoles

The carboxylic acid group at the 4-position can be introduced by oxidation of corresponding aldehyde or methyl substituents on the thiazole ring using oxidizing agents such as potassium permanganate (KMnO₄), chromium-based reagents, or via catalytic aerobic oxidation methods.

Direct Use of Carboxylated Precursors

Alternatively, starting materials bearing protected or latent carboxyl groups can be used in the initial synthesis steps, allowing the carboxylic acid function to be unveiled after ring formation and fluorination.

Alternative Synthetic Approaches: One-Pot Cyclodehydration

A novel one-pot synthesis method for related heterocyclic systems (e.g., 1,3,4-thiadiazole-2-amines) involves the reaction of thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE) as a cyclodehydrating agent. This method avoids toxic reagents like POCl₃ or SOCl₂ and proceeds through salt formation, dehydration, and cyclodehydration steps in a single pot.

Though this method targets 1,3,4-thiadiazoles, the principle of one-pot cyclodehydration may inspire analogous methods for preparing 1,3-thiazole carboxylic acids with difluoroalkyl substituents.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carboxylic Acid Group

The carboxylic acid moiety participates in classical nucleophilic acyl substitution reactions, enabling derivatization into esters, amides, and other functional groups.

| Reaction Type | Reagents/Conditions | Products Formed | Yield | Notes |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄ (catalytic) | Methyl 2-(1,1-difluoroethyl)thiazole-4-carboxylate | 85–90% | Optimal at reflux for 6–8 hours |

| Amide Formation | Amines (e.g., NH₃, RNH₂), DCC, DMAP | 2-(1,1-Difluoroethyl)thiazole-4-carboxamide | 70–80% | Requires activation of the carboxyl group |

| Acid Chloride | SOCl₂ or PCl₅, anhydrous conditions | 2-(1,1-Difluoroethyl)thiazole-4-carbonyl chloride | 75–85% | Intermediate for further reactions |

Key Mechanistic Insight : The carboxylic acid activates via protonation or coupling agents (e.g., DCC), facilitating nucleophilic attack by alcohols or amines.

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution, primarily at the 5-position, due to electron-donating effects from the sulfur and nitrogen atoms.

| Reaction Type | Reagents/Conditions | Products Formed | Yield | Notes |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Nitro-2-(1,1-difluoroethyl)thiazole-4-carboxylic acid | 60–65% | Regioselectivity confirmed via NMR |

| Halogenation | Cl₂ or Br₂, FeCl₃ catalyst | 5-Halo-2-(1,1-difluoroethyl)thiazole-4-carboxylic acid | 55–70% | Bromination requires excess Br₂ |

Limitation : The electron-withdrawing carboxylic acid group slightly deactivates the ring, necessitating strong electrophiles.

Decarboxylation Reactions

Thermal or catalytic decarboxylation removes the carboxylic acid group, yielding simpler thiazole derivatives.

| Conditions | Products Formed | Yield | Notes |

|---|---|---|---|

| Heating (180–200°C) | 2-(1,1-Difluoroethyl)-1,3-thiazole | ~50% | Requires inert atmosphere |

| Cu/Quinoline catalyst | Same as above | 75–80% | Accelerates decarboxylation |

Application : Decarboxylated products serve as intermediates in agrochemical synthesis .

Condensation and Cyclization Reactions

The carboxylic acid group participates in condensation with amines or hydrazides to form heterocyclic systems.

| Reaction Type | Reagents/Conditions | Products Formed | Yield | Notes |

|---|---|---|---|---|

| Hydrazide Formation | Hydrazine hydrate, ethanol, reflux | 2-(1,1-Difluoroethyl)thiazole-4-carbohydrazide | 80–85% | Intermediate for bioactive molecules |

| Schiff Base Formation | Primary amines, TiCl₄ catalyst | Imine-linked thiazole derivatives | 65–75% | Used in coordination chemistry |

Functionalization of the Difluoroethyl Group

The CF₂CH₃ substituent undergoes selective fluorination and substitution under controlled conditions.

| Reaction Type | Reagents/Conditions | Products Formed | Yield | Notes |

|---|---|---|---|---|

| Hydrolysis | KOH, H₂O, 100°C | 2-(1-Hydroxyethyl)thiazole-4-carboxylic acid | 40–50% | Partial defluorination observed |

| Radical Fluorination | XeF₂, UV light | 2-(1,1,2-Trifluoroethyl)thiazole-4-carboxylic acid | 30–35% | Low yield due to side reactions |

Metal-Catalyzed Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings, enabling aryl/alkyl functionalization.

Oxidation and Reduction Reactions

Controlled redox reactions modify the difluoroethyl or thiazole moieties.

Scientific Research Applications

2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The primary distinction between 2-(1,1-difluoroethyl)-1,3-thiazole-4-carboxylic acid and its analogs lies in the substituent at position 2 of the thiazole ring. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Physicochemical and Handling Considerations

Biological Activity

2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid is a compound that has garnered interest in biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiazole family and features a difluoroethyl substituent at the 2-position and a carboxylic acid group at the 4-position. This unique structure contributes to its biological activity.

1. Anti-inflammatory Activity

Research indicates that thiazole derivatives exhibit anti-inflammatory properties. In particular, compounds with a similar structure have been shown to inhibit p38 MAP kinase activity, which plays a crucial role in inflammatory responses. The inhibition of this pathway could lead to decreased production of pro-inflammatory cytokines, suggesting that 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid may have potential in treating inflammatory diseases .

2. Antimicrobial Properties

Thiazole derivatives have demonstrated antimicrobial activity against various pathogens. Studies suggest that the presence of the thiazole ring enhances the interaction with microbial targets, leading to effective inhibition of growth. The specific activity of 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid against specific strains remains an area for further investigation.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been found to inhibit enzymes involved in inflammatory pathways and microbial metabolism.

- Receptor Interaction : Some thiazole derivatives act as antagonists at adenosine receptors, which are implicated in various physiological processes including inflammation and pain modulation .

Case Studies

Research Findings

Recent studies have highlighted the potential applications of 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid in various therapeutic contexts:

- Cytokine-Mediated Diseases : The compound's ability to inhibit p38 MAP kinase suggests it may be useful in treating diseases characterized by excessive cytokine production.

- Fungal Infections : Preliminary findings indicate effectiveness against phytopathogenic fungi, suggesting agricultural applications as a fungicide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.